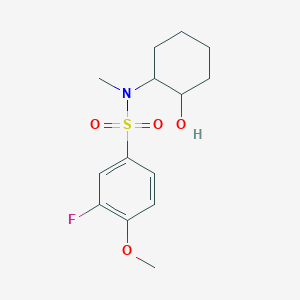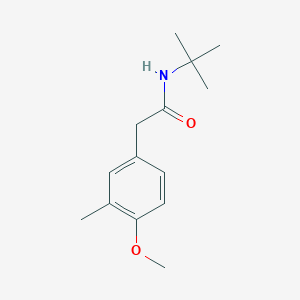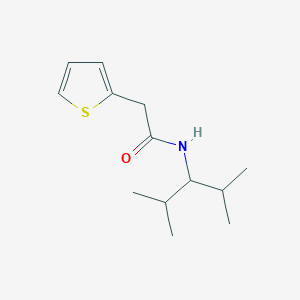![molecular formula C21H18BrNO4 B5319240 5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMQ, and it belongs to the family of quinoline-based molecules. BMQ has shown promising results in several studies, making it a valuable compound for further research.
作用機序
The mechanism of action of BMQ in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. BMQ binds to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. BMQ also induces the generation of reactive oxygen species (ROS), which further contributes to the cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit several biochemical and physiological effects in addition to its anticancer activity. BMQ has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. BMQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BMQ has been shown to improve cognitive function and memory retention in animal models.
実験室実験の利点と制限
The advantages of using BMQ in lab experiments include its potent anticancer activity, its ability to induce apoptosis, and its low toxicity towards normal cells. BMQ is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using BMQ in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several future directions for the research on BMQ. One direction is to investigate the potential of BMQ as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of BMQ and develop more efficient methods for its production. Further studies are also needed to elucidate the mechanism of action of BMQ in different cell types and to identify potential drug targets. Finally, the development of BMQ derivatives with improved pharmacokinetic properties could lead to the development of more effective anticancer drugs.
合成法
The synthesis of BMQ involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 2-bromo-4-methoxyphenylacetic acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of BMQ. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
BMQ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMQ is in the field of cancer research. Several studies have shown that BMQ exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMQ has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-13(24)27-20-12-17(22)15(11-19(20)26-3)8-10-16-9-7-14-5-4-6-18(25-2)21(14)23-16/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDGZYIRLASKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)

![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)

![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)

![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)

![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)
